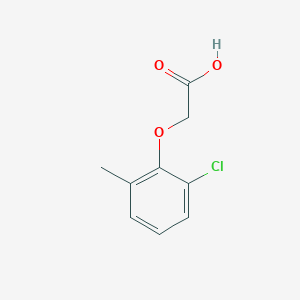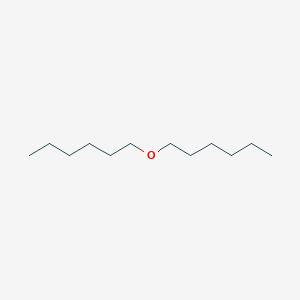![molecular formula C24H34 B091261 4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-97-3](/img/structure/B91261.png)
4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is a complex organic compound with the molecular formula C24H34. It is a derivative of naphthalene, characterized by its unique structure that includes multiple fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- typically involves the diene condensation of cyclopentadiene with 2,5-norbornadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the hydrogenation of hexahydrodimethanonaphthalene, which is a precursor in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts to enhance the reaction efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
化学反应分析
Types of Reactions
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups into the compound.
Reduction: Hydrogenation is a common reduction reaction for this compound, where hydrogen is added to the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens such as chlorine or bromine, and alkylating agents like alkyl halides, are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction typically results in the addition of hydrogen atoms to the molecule .
科学研究应用
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of cyclic olefin copolymers and other complex organic molecules.
Biology: The compound’s stability and unique structure make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and resins.
作用机制
The mechanism by which 2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to chemical reactivity and stability. The compound’s unique structure allows it to participate in specific reactions that are not possible with simpler molecules .
相似化合物的比较
Similar Compounds
1,45,8-Dimethanonaphthalene, 1,2,3,4,4a,5,8,8a-octahydro-: This compound shares a similar core structure but differs in the degree of hydrogenation and specific functional groups.
Tetracyclo[6.2.1.1(3,6).0(2,7)]dodec-4-ene: Another related compound with a similar ring system but different substituents.
Uniqueness
2,2’-Bi-1,4:5,8-dimethanonaphthalene, eicosahydro- is unique due to its highly fused ring structure and the presence of multiple hydrogenated sites. This gives it distinct chemical properties, such as enhanced stability and reactivity, compared to its analogs .
属性
CAS 编号 |
15914-97-3 |
|---|---|
分子式 |
C24H34 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane |
InChI |
InChI=1S/C24H34/c1-3-13-5-11(1)21-15-7-17(19(9-15)23(13)21)18-8-16-10-20(18)24-14-4-2-12(6-14)22(16)24/h11-24H,1-10H2 |
InChI 键 |
ZPBGBMNKUPDPPW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
规范 SMILES |
C1CC2CC1C3C2C4CC3CC4C5CC6CC5C7C6C8CCC7C8 |
同义词 |
Icosahydro-2,2'-bi[1,4:5,8-dimethanonaphthalene] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


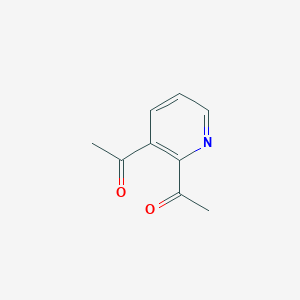
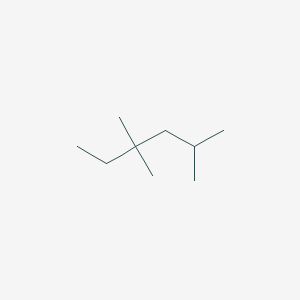
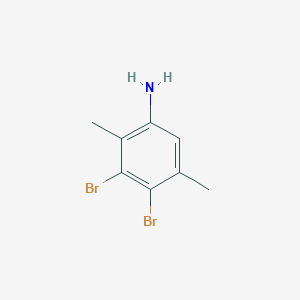
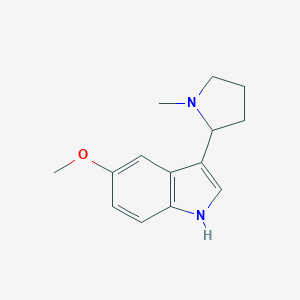
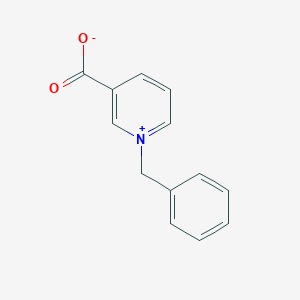
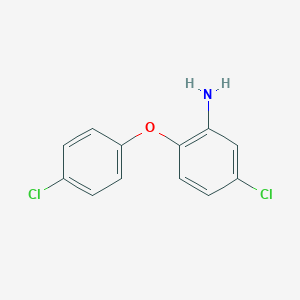
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

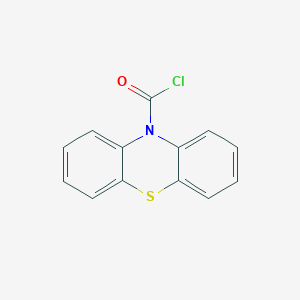
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
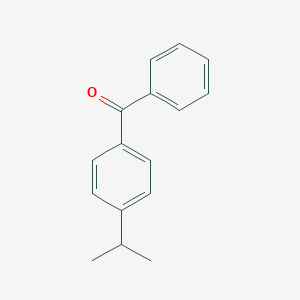
![6,6-dimethylbenzo[c]chromene-1,3-diol](/img/structure/B91204.png)
